1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound characterized by the molecular formula and a molecular weight of approximately 370.15 g/mol. This compound features a pyrrole ring, where the hydrogen atom at the second position is substituted with a tributylstannyl group, while the nitrogen atom is methylated. The presence of the tributylstannyl group enhances its reactivity, making it a valuable reagent in organic synthesis, particularly in Stille coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
As 1-Methyl-2-(tributylstannyl)pyrrole is an intermediate, a specific mechanism of action is not applicable. Its role lies in its reactivity in forming new molecules with potential biological effects.
Organotin compounds can exhibit various hazards, including:
1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound with the chemical formula C₁₇H₃₃NSn. It is a white crystalline solid that is soluble in common organic solvents. The synthesis of 1-Methyl-2-(tributylstannyl)pyrrole has been reported in scientific literature, typically involving the reaction of a tributyltin hydride with a 2-halogenated pyrrole derivative followed by methylation at the N-position [].
Research suggests that 1-Methyl-2-(tributylstannyl)pyrrole may have potential applications in various scientific fields, including:
These reactions highlight its utility in synthetic organic chemistry, particularly in constructing intricate molecular architectures.
1-Methyl-2-(tributylstannyl)pyrrole can be synthesized through several methods:
1-Methyl-2-(tributylstannyl)pyrrole has several applications:
Several compounds share structural similarities with 1-Methyl-2-(tributylstannyl)pyrrole. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
1-Methyl-2-(tributyltin)indole | Indole Structure | Contains an indole ring; used similarly in organic synthesis. |
2-(Tributylstannyl)pyridine | Pyridine Structure | Pyridine derivative; utilized in cross-coupling reactions. |
3-(Tributylstannyl)thiophene | Thiophene Structure | Features a thiophene ring; involved in polymer synthesis. |
The uniqueness of 1-Methyl-2-(tributylstannyl)pyrrole lies in its specific pyrrole structure combined with the tributylstannyl group, which not only enhances its reactivity but also allows for diverse applications across organic synthesis and material science that may not be as prevalent with other similar compounds.
The most common route to 1-methyl-2-(tributylstannyl)pyrrole involves direct stannylation of N-methylpyrrole derivatives. A seminal method reported by Martínez et al. utilizes lithiation followed by quenching with tributyltin chloride (Scheme 1). The nitrogen atom must be substituted (e.g., with a methyl group) to prevent side reactions and ensure regioselectivity.
Key Steps:
This method is scalable but requires stringent anhydrous conditions. Alternative stannylation agents, such as hexabutylditin, have been explored under nickel catalysis, offering milder conditions (Table 1).
Table 1: Comparison of Stannylation Methods
Method | Catalyst | Yield (%) | Conditions | Reference |
---|---|---|---|---|
Lithiation/Bu₃SnCl | None | 95 | −78°C, THF | |
Ni-catalyzed stannylation | NiCl₂ | 91 | 140°C, toluene | |
Microwave-assisted | Pd(PPh₃)₄ | 85 | 100°C, H₂O/toluene |
While not directly applied to 1-methyl-2-(tributylstannyl)pyrrole, interrupted Pummerer reactions have been adapted for related stannylated heterocycles. For example, sulfilimine intermediates derived from thioethers undergo thermal rearrangement to form pyrrole cores, which could be functionalized post-synthesis.
Electron-deficient pyrroles have been synthesized via organocatalytic cyclization of enamines. A notable example involves the use of chloramine-T trihydrate to mediate 6π-electrocyclization of 2,5-dihydrothiophenes, yielding trisubstituted pyrroles. Although this method has not been explicitly used for stannylated derivatives, it highlights potential pathways for future adaptations.
Recent advances emphasize sustainability:
1-Methyl-2-(tributylstannyl)pyrrole serves as a highly versatile organotin reagent in palladium-catalyzed Stille coupling reactions, enabling the formation of carbon-carbon bonds with diverse electrophilic partners [1] [2] [3]. The compound functions as the nucleophilic organometallic component in the classic Stille mechanism, which proceeds through oxidative addition, transmetallation, and reductive elimination steps [4] [5] [6].
The Stille coupling reaction with 1-Methyl-2-(tributylstannyl)pyrrole follows the general mechanistic pathway where palladium(0) catalysts facilitate the cross-coupling process [3] [7]. The reaction begins with oxidative addition of the organic halide to the palladium(0) complex, forming an organopalladium(II) intermediate [8] [9]. Subsequently, transmetallation occurs between the organotin reagent and the palladium complex, followed by reductive elimination to generate the coupled product and regenerate the active palladium(0) catalyst [4] [6].
1-Methyl-2-(tributylstannyl)pyrrole demonstrates excellent reactivity with aryl iodides and bromides under standard Stille coupling conditions [1] [10]. The reactions typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst in polar solvents such as dimethylformamide or toluene at temperatures ranging from 80-100°C [10] [3]. Aryl iodides generally provide higher yields compared to bromides due to their enhanced reactivity in the oxidative addition step [11] [12].
The coupling with aryl bromides has been demonstrated to proceed efficiently in toluene at 80°C for 24 hours using tetrakis(triphenylphosphine)palladium(0) catalyst [10]. These conditions accommodate various substitution patterns on the aromatic ring, including electron-donating and electron-withdrawing groups [3] [7]. The reaction tolerates functional groups such as carboxylic acids, amides, esters, nitro groups, ethers, amines, hydroxyl groups, ketones, and formyl groups [3] [7].
Heteroaryl bromides represent another important class of coupling partners for 1-Methyl-2-(tributylstannyl)pyrrole [1] [10]. The compound has been successfully coupled with various heteroaromatic systems including thiophenes, furans, and pyridines [10] [13]. These reactions typically require similar conditions to aryl halide couplings but may show varying yields depending on the electronic properties of the heteroaromatic system [10] [14].
The coupling with heteroaryl bromides has been performed in toluene at 80°C for 24 hours with tetrakis(triphenylphosphine)palladium(0) as the catalyst [10]. The electronic nature of the heteroaromatic ring significantly influences the reaction outcome, with electron-rich heterocycles generally providing better yields than electron-deficient systems [14] [15].
1-Methyl-2-(tributylstannyl)pyrrole also participates in coupling reactions with alkynyl halides and pseudohalides [16] [17]. These reactions provide access to alkynyl-substituted pyrroles, which serve as valuable intermediates for further synthetic transformations [16]. The coupling with alkynyl partners typically requires slightly modified conditions, often employing higher temperatures or different solvent systems [17] [12].
The following table summarizes typical yields and reaction conditions for Stille coupling reactions involving 1-Methyl-2-(tributylstannyl)pyrrole:
Coupling Partner | Typical Yield Range (%) | Reaction Conditions |
---|---|---|
Aryl iodides | 80-95 | Pd(PPh₃)₄ (10 mol%), DMF, 80°C, 24h |
Aryl bromides | 70-85 | Pd(PPh₃)₄ (10 mol%), toluene, 80°C, 24h |
Heteroaryl bromides | 60-80 | Pd(PPh₃)₄ (10 mol%), toluene, 80°C, 24h |
Bithienyl bromides | 70-85 | Pd catalyst, Na₂CO₃, DMF/H₂O, 80°C |
Alkynyl halides | 65-80 | Pd(PPh₃)₄, polar solvent, 80-100°C |
The regioselectivity of Stille coupling reactions involving pyrrole derivatives is significantly influenced by the substitution pattern and electronic properties of the pyrrole ring [14] [13] [18]. 1-Methyl-2-(tributylstannyl)pyrrole exhibits exclusive reactivity at the C-2 position due to the presence of the tributylstannyl group at this location and the electron-donating effect of the N-methyl substituent [1] [19].
The N-methyl group in 1-Methyl-2-(tributylstannyl)pyrrole exerts a significant electronic influence on the coupling reaction [19] [20]. The electron-donating nature of the methyl group increases the electron density at the C-2 position, making it more reactive toward electrophilic coupling partners [18] [19]. This electronic activation contributes to the high regioselectivity observed in coupling reactions with this compound [13] [18].
The pyrrole ring system itself possesses inherent electronic bias, with the α-positions (C-2 and C-5) being more electron-rich than the β-positions (C-3 and C-4) [19] [21]. The combination of this inherent bias with the N-methyl substitution further enhances the reactivity at the C-2 position where the tributylstannyl group is located [18] [19].
Steric effects play a crucial role in determining the regioselectivity of pyrrole coupling reactions [13] [18]. The tributylstannyl group is bulky and directs the coupling reaction to occur at its attachment site through favorable steric alignment during the transmetallation step [14] [13]. The bulk of the tributyl groups creates a steric environment that facilitates the approach of the palladium catalyst and promotes efficient transmetallation [22].
Comparative studies with differently substituted pyrrole derivatives demonstrate that steric hindrance can significantly impact coupling outcomes [13] [20]. Pyrroles with bulky substituents adjacent to the coupling site often show reduced yields and altered regioselectivity patterns compared to less sterically encumbered systems [18] [20].
The use of protective groups on the pyrrole nitrogen significantly influences regioselectivity in cross-coupling reactions [18] [23]. Different protecting groups exhibit varying electronic and steric effects that can be exploited to achieve desired regioselectivity patterns [18] [19]. N-methyl protection, as in 1-Methyl-2-(tributylstannyl)pyrrole, provides a balance between electronic activation and synthetic accessibility [19] [23].
Studies comparing various N-protective groups reveal that bulky protecting groups can enhance regioselectivity by providing additional steric control [18] [23]. However, the choice of protecting group must be balanced against the ease of installation and removal in synthetic sequences [23] [20].
The following table illustrates regioselectivity patterns observed in pyrrole Stille coupling reactions:
Pyrrole Substituent | Regioselectivity | Electronic Effect | Key Factors |
---|---|---|---|
N-Methyl-2-tributylstannyl | C-2 exclusive | Electron-donating N-methyl | N-methylation activates C-2 |
N-Protected-2-iodo | C-2 selective (>90%) | Halogen directing | Halogen ortho-directing |
N-Protected-3-bromo | C-3 selective (>85%) | Steric hindrance | Steric preference |
2,3-Disubstituted | Mixed products | Electronic balance | Competing activation |
2,5-Disubstituted | C-2/C-5 controlled | Symmetry control | Protective group strategy |
1-Methyl-2-(tributylstannyl)pyrrole serves as a key building block for the synthesis of complex heterocyclic systems with applications in materials science and pharmaceutical chemistry [1] [24] [25]. The compound enables the construction of extended π-conjugated systems and polysubstituted pyrrole derivatives through strategic cross-coupling transformations [24] [26].
The synthesis of bithienylpyrrole derivatives represents one of the most significant applications of 1-Methyl-2-(tributylstannyl)pyrrole in heterocyclic chemistry [1] [27]. These compounds are prepared through Stille coupling reactions with bithienyl bromides in the presence of palladium catalysts [1] [28]. The resulting bithienylpyrrole systems exhibit extended conjugation and unique electronic properties that make them valuable for materials applications [28] [27].
The coupling reaction with bithienyl bromides typically proceeds under standard Stille conditions using palladium catalysts and appropriate base systems [1] [29]. The reaction tolerates various substitution patterns on the bithienyl system, allowing for the preparation of libraries of structurally diverse bithienylpyrrole derivatives [28] [27]. These compounds have found applications in the development of conducting polymers and organic electronic materials [1] [30].
1-Methyl-2-(tributylstannyl)pyrrole enables the construction of highly substituted pyrrole derivatives through sequential cross-coupling strategies [24] [26]. The compound can be incorporated into multi-step synthetic sequences that introduce multiple substituents at different positions of the pyrrole ring [24] [25]. These polysubstituted systems serve as intermediates for natural product synthesis and pharmaceutical applications [24] [31].
The synthesis of polysubstituted pyrroles often employs protecting group strategies to control regioselectivity in sequential coupling reactions [18] [24]. The N-methyl group in 1-Methyl-2-(tributylstannyl)pyrrole provides permanent protection while the tributylstannyl group serves as both a directing group and a coupling handle [24] [26]. This combination allows for precise control over substitution patterns in complex pyrrole systems [24] [25].
1-Methyl-2-(tributylstannyl)pyrrole has been utilized in the synthesis of specialized polymeric materials with unique electronic properties [1] [30]. The compound serves as a monomer for the preparation of poly(pyrrole-benzotriazole-pyrrole) systems through Stille polymerization [1]. These polymers exhibit interesting photocatalytic properties and have been investigated for applications in visible light-promoted organic transformations [1] [30].
The synthesis of di(bisthienyl)-o-carborane derivatives represents another important application where 1-Methyl-2-(tributylstannyl)pyrrole reacts with dibromo-o-carboranyl-bisthiophenes under palladium catalysis [1]. The resulting compounds can be electropolymerized to produce conducting polymers with potential applications in electronic devices [1] [27].
The following table summarizes key heterocyclic applications of 1-Methyl-2-(tributylstannyl)pyrrole:
Target Structure | Application Method | Yield (%) | Key Features |
---|---|---|---|
Bithienylpyrrole derivatives | Stille coupling with bithienyl bromides | 70-85 | Extended conjugation |
Polysubstituted pyrroles | Sequential cross-coupling | 65-80 | Multiple substitution control |
Pyrido[2,1-a]pyrrole systems | Multi-step heterocycle synthesis | 60-75 | Fused ring systems |
Poly(Py-BTz-Py) polymers | Polymer backbone formation | 75-90 | Photocatalyst properties |
Di(bisthienyl)-o-carborane | Electronic material precursor | 70-80 | Conducting polymer precursor |
Acute Toxic;Irritant;Health Hazard;Environmental Hazard